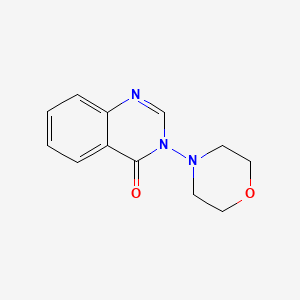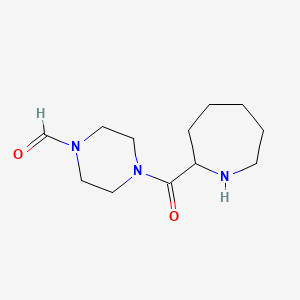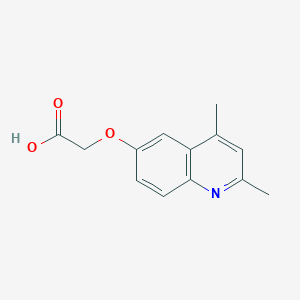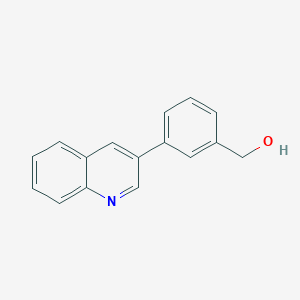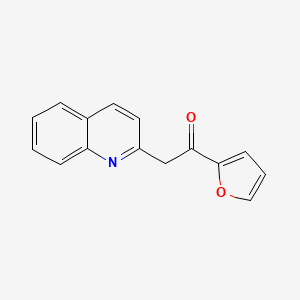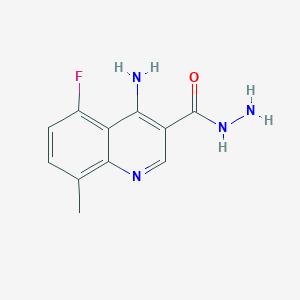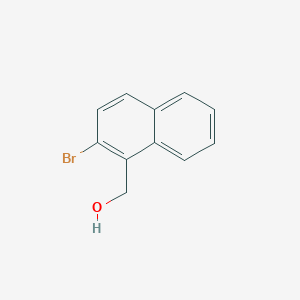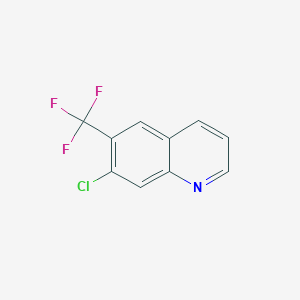
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core substituted with chlorine, methoxy, and methyl groups. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the chlorination of 6-methoxy-8-methylnaphthalene-1,4-dione using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating certain types of cancer and bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell death. It targets various molecular pathways, including the inhibition of topoisomerase enzymes and disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Lacks the chlorine and methyl groups, resulting in different reactivity and biological activity.
2-Chloro-1,4-naphthoquinone: Lacks the methoxy and methyl groups, making it less effective in certain applications.
6-Methoxy-1,4-naphthoquinone: Lacks the chlorine and methyl groups, altering its chemical properties
Uniqueness
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, methoxy, and methyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .
Properties
CAS No. |
69122-32-3 |
|---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-6-methoxy-8-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9ClO3/c1-6-3-7(16-2)4-8-10(14)5-9(13)12(15)11(6)8/h3-5H,1-2H3 |
InChI Key |
QDOLGNLRADQVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC2=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)


